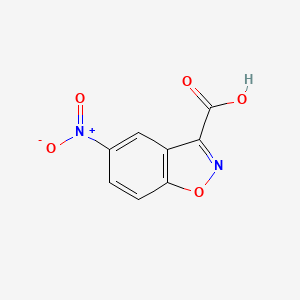

5-Nitro-3-carboxybenzisoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFSFMHDFHTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182850 | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28691-51-2 | |

| Record name | 5-Nitro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28691-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5-Nitro-3-carboxybenzisoxazole"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-3-carboxybenzisoxazole

Abstract

This technical guide provides a comprehensive overview of a robust and plausible methodology for the synthesis and characterization of 5-Nitro-3-carboxybenzisoxazole. This compound is a valuable heterocyclic scaffold, integrating the pharmacologically significant benzisoxazole core with an electron-withdrawing nitro group, making it a molecule of interest for further functionalization in medicinal chemistry and drug discovery. This document details a reasoned synthetic strategy, a step-by-step experimental protocol, and a multi-technique analytical workflow for structural elucidation and purity confirmation. The causality behind experimental choices is explained, and all protocols are grounded in established chemical principles, supported by authoritative references.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Notable drugs incorporating this moiety include the anticonvulsant zonisamide and the atypical antipsychotic risperidone, highlighting its importance in treating central nervous system disorders.[1] The incorporation of various substituents onto the benzisoxazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

The addition of a nitro group, as in 5-Nitro-3-carboxybenzisoxazole, introduces a potent electron-withdrawing feature. The nitro group can significantly modulate a molecule's acidity, reactivity, and potential for hydrogen bonding. In drug design, nitroaromatic groups can act as key pharmacophores, but they can also be metabolic liabilities or toxicophores; therefore, their inclusion demands careful consideration and rigorous characterization.[3][4] The synthesis of specifically functionalized nitro-containing heterocycles is thus a critical endeavor for developing new chemical entities.[5][6] This guide provides the necessary framework for the reliable synthesis and definitive characterization of 5-Nitro-3-carboxybenzisoxazole, a key building block for novel compound libraries.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a substituted benzisoxazole requires the strategic formation of the five-membered heterocyclic ring fused to the benzene core. Our retrosynthetic analysis identifies 2-hydroxy-5-nitrobenzoic acid as a logical and commercially available starting material. The proposed forward synthesis involves two key transformations:

-

Nitration: The introduction of a nitro group at the 5-position of a salicylic acid derivative. This is a standard electrophilic aromatic substitution.

-

Benzisoxazole Ring Formation: Construction of the isoxazole ring via intramolecular cyclization. This is achieved by first converting the carboxylic acid's ortho-hydroxyl group and a newly introduced sidechain into reactive intermediates that can cyclize. A well-established method involves the reaction with chloral hydrate and hydroxylamine to form an intermediate oxime, which subsequently undergoes dehydrative cyclization.

This strategy is efficient and relies on well-understood, high-yielding reactions, making it suitable for laboratory-scale synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of 5-Nitro-3-carboxybenzisoxazole.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity |

| 2-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | ≥98% |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | ≥98% |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥98% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | - | ACS Grade |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% |

| Deionized Water | H₂O | 18.02 | - |

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Nitroaromatic Compounds: Organic nitro compounds can be thermally sensitive and potentially explosive, especially in bulk or when impure.[7][8] Avoid excessive heat, shock, and friction.

-

Corrosive Reagents: Acetic anhydride and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[9]

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-hydroxy-5-nitro-α-oximino-phenylacetic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-nitrobenzoic acid (10.0 g, 54.6 mmol) in 100 mL of deionized water containing sodium hydroxide (4.4 g, 110 mmol).

-

To this solution, add chloral hydrate (9.0 g, 54.4 mmol) and anhydrous sodium sulfate (12.0 g).

-

Heat the mixture to 60°C in a water bath and add a solution of hydroxylamine hydrochloride (11.4 g, 164 mmol) in 30 mL of water dropwise over 30 minutes.

-

Maintain the reaction at 60-70°C for 2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid).

-

After completion, cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The precipitated product is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

Causality: This sequence transforms the aromatic ring via an electrophilic substitution-like mechanism with hydrolyzed chloral, followed by condensation with hydroxylamine to form the key oxime intermediate necessary for the subsequent cyclization. Sodium sulfate acts as a water scavenger.

Step 2: Cyclization to 5-Nitro-3-carboxybenzisoxazole

-

Place the dried intermediate from Step 1 into a 100 mL flask.

-

Add acetic anhydride (25 mL) and heat the mixture to 80-90°C with stirring.

-

The intermediate will dissolve, and the cyclization reaction will proceed. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and pour it slowly into 200 mL of an ice-water mixture with vigorous stirring.

-

The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

Causality: Acetic anhydride serves as a powerful dehydrating agent, promoting the intramolecular cyclization of the oxime with the phenolic hydroxyl group to form the stable benzisoxazole ring system.

Step 3: Work-up and Purification

-

Wash the crude product collected in Step 2 extensively with cold deionized water to remove acetic acid and other water-soluble impurities.

-

Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-Nitro-3-carboxybenzisoxazole.

-

Dry the final product in a vacuum oven at 50°C to a constant weight.

Characterization and Structural Elucidation

A combination of spectroscopic and physical methods is required to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides definitive evidence for the presence of key functional groups.[10] The analysis should be performed using KBr pellets or as a thin film.

| Expected Wavenumber (cm⁻¹) | Functional Group | Expected Intensity | Rationale |

| ~3300-2500 | O-H stretch (Carboxylic Acid) | Broad | Confirms the presence of the dimerized carboxyl group.[11] |

| ~1700-1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Indicates the carbonyl of the carboxyl group conjugated to the ring.[12] |

| ~1610, ~1580, ~1470 | C=C stretch (Aromatic) | Medium-Weak | Characteristic of the benzene ring. |

| ~1530-1500 | N-O stretch (Asymmetric) | Strong | Strong absorption typical for aromatic nitro compounds.[13][14] |

| ~1350-1330 | N-O stretch (Symmetric) | Strong | The second key indicator for the nitro group.[14][15] |

| ~1250 | C-O stretch (Carboxylic Acid) | Medium | Confirms the C-O bond of the carboxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure and confirming the substitution pattern of the aromatic ring.[16] The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) The aromatic region will show three distinct protons in a specific splitting pattern confirming the 1,2,4-substitution.

| Proton | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment Rationale |

| H-4 | ~8.6-8.8 | d | ~2.0-2.5 | Deshielded by adjacent O and electron-withdrawing NO₂ group. |

| H-6 | ~8.4-8.6 | dd | ~9.0, ~2.5 | Coupled to both H-7 and H-4. |

| H-7 | ~8.0-8.2 | d | ~9.0 | Coupled to H-6. |

| COOH | >13.0 | br s | - | Acidic proton, typically very broad and downfield. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz) The spectrum will show 7 distinct carbon signals, consistent with the molecular structure.

| Carbon | Expected δ (ppm) | Rationale |

| C=O | ~165-160 | Carboxylic acid carbonyl. |

| C-3 | ~158-155 | Carbon of the isoxazole ring attached to the carboxyl group. |

| C-7a | ~162-160 | Bridgehead carbon attached to oxygen. |

| C-5 | ~145-142 | Carbon bearing the nitro group. |

| C-3a | ~115-112 | Second bridgehead carbon. |

| C-4, C-6, C-7 | ~125-110 | Aromatic carbons, assignments confirmed by 2D NMR. |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[17] Electrospray ionization (ESI) in negative mode is ideal for this acidic compound.

| Analysis | Expected Result | Rationale |

| Molecular Formula | C₈H₄N₂O₅ | - |

| Molecular Weight | 208.13 g/mol | - |

| Expected Ion (ESI-) | m/z 207.01 | [M-H]⁻ |

| High-Resolution MS | m/z 207.0098 | Provides exact mass, confirming elemental composition. |

| Key Fragments | m/z 163.02 | Loss of CO₂ ([M-H-44]⁻) |

Physical and Chromatographic Analysis

-

Melting Point (m.p.): A sharp melting point is a strong indicator of high purity. The determined value should be compared with any available literature data.

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity. It is used to monitor reaction completion and the effectiveness of purification.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₈H₄N₂O₅ (C: 46.17%, H: 1.94%, N: 13.46%).

Discussion and Future Outlook

The successful synthesis and rigorous characterization of 5-Nitro-3-carboxybenzisoxazole provide a foundational starting point for numerous applications in drug discovery and materials science. The described protocol is robust and utilizes common laboratory reagents and techniques. The analytical data obtained from FT-IR, NMR, and MS collectively provide unambiguous confirmation of the target structure.

The presence of both a carboxylic acid and a nitro group on the benzisoxazole scaffold opens up diverse avenues for further chemical modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[18] The nitro group can be reduced to an amine, which can then be functionalized through a wide range of reactions, providing access to a new family of derivatives.[19] Given the wide range of biological activities associated with benzisoxazole and nitroaromatic compounds, this molecule represents a highly valuable intermediate for the synthesis of novel therapeutic candidates.[20][21][22]

References

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

- UNITED STATES P

-

Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. - ResearchGate. (URL: [Link])

-

Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com. (URL: [Link])

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (URL: [Link])

- CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid - Google P

-

5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (URL: [Link])

-

Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (URL: [Link])

-

Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles | Request PDF - ResearchGate. (URL: [Link])

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

-

Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - ResearchGate. (URL: [Link])

- CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2)

-

Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (URL: [Link])

-

1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])

-

Biological Synthesis of Substituted o-Aminophenols - DTIC. (URL: [Link])

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC. (URL: [Link])

-

Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides - Indian Academy of Sciences. (URL: [Link])

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (URL: [Link])

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL: [Link])

-

A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI. (URL: [Link])

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])

-

Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed. (URL: [Link])

-

Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate. (URL: [Link])

-

Nitrobenzene - Incident management - GOV.UK. (URL: [Link])

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed. (URL: [Link])

-

A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D - ChemRxiv. (URL: [Link])

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (URL: [Link])

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

-

IR: nitro groups. (URL: [Link])

-

5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

-

Safety Data Sheet: Nitrobenzene - Carl ROTH. (URL: [Link] cGRmfGU4OWY2ODk4ZTY3NjA0YjI5ZWY5ZGYzZGE2M2E4YmE2ZDNlM2YwYjYxN2Y5MDUzZmM0YjY2MjM4OWI3ZWRhZmI)

-

Benzisoxazole – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. icheme.org [icheme.org]

- 9. carlroth.com [carlroth.com]

- 10. scispace.com [scispace.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. esisresearch.org [esisresearch.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. researchgate.net [researchgate.net]

- 21. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery of Novel Benzisoxazole Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Foreword: The Benzisoxazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that possess versatile binding properties and can interact with a wide range of biological targets. The benzisoxazole ring system is a quintessential example of such a scaffold.[1] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutics for a multitude of human diseases. From the widely prescribed atypical antipsychotic Risperidone to the anticonvulsant Zonisamide, derivatives of benzisoxazole have demonstrated profound clinical success.[2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide an in-depth, field-proven perspective on the discovery of novel benzisoxazole derivatives. We will explore the causality behind synthetic choices, the logic of biological evaluation, and the intricate dance of structure-activity relationships (SAR) that guides a molecule from initial concept to a promising therapeutic lead. Our focus is on the practical application of knowledge, ensuring that every protocol and piece of data is presented within a self-validating framework of rigorous scientific integrity.

Part 1: Strategic Synthesis of the Benzisoxazole Core

The successful discovery of novel derivatives hinges on the efficient and adaptable synthesis of the core heterocyclic system. The choice of synthetic route is not arbitrary; it is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Several robust methods have been established for the construction of the 1,2-benzisoxazole ring.

Classical Approach: Cyclization of o-Hydroxyaryl Ketoximes

The traditional and most common method involves the base-promoted intramolecular cyclization of an o-hydroxyaryl ketoxime. This approach is reliable but can be limited by the availability of the substituted phenolic starting materials.

Causality: The mechanism relies on the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime's nitrogen atom and displacing the oxime's hydroxyl group in a cyclodehydration reaction. The choice of base and solvent is critical to prevent side reactions and ensure high yields.

Modern Advancements: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A more contemporary and highly versatile strategy involves the [3+2] cycloaddition of an in situ generated nitrile oxide with a benzyne intermediate.[3] This method offers a powerful way to rapidly assemble diverse libraries of benzisoxazoles, as both the nitrile oxide and the aryne precursor can be readily varied.[3]

Expert Insight: The key to this protocol's success is the mild generation of the highly reactive intermediates. Using fluoride ions (e.g., from CsF) to trigger the formation of benzyne from an o-(trimethylsilyl)aryl triflate precursor avoids the harsh conditions of traditional methods, thereby preserving sensitive functional groups on the reacting partners.[3] This significantly broadens the chemical space that can be explored.

Caption: Workflow for Benzisoxazole Synthesis via [3+2] Cycloaddition.

Alternative Synthetic Pathways

Other notable methods include the palladium-catalyzed annulation of iodoaryl-substituted isoxazoles with alkynes and the rearrangement of coumarin-4-one oximes. The choice among these depends on the specific synthetic goal and the desired substitution patterns on both the benzene and isoxazole rings of the final product.

| Synthetic Method | Key Reactants | Advantages | Disadvantages |

| o-Hydroxyaryl Ketoxime Cyclization | o-Hydroxyaryl ketone, Hydroxylamine | Well-established, reliable | Limited by starting material availability |

| [3+2] Cycloaddition | Aryne precursor, Hydroximoyl chloride | High versatility, mild conditions, broad scope[3] | Requires multi-step precursor synthesis |

| Palladium-Catalyzed Annulation | Iodoaryl-isoxazole, Alkyne | Builds fused ring systems efficiently | Requires specific substrates, catalyst cost |

| Oxidation of Dihydro-derivatives | 1,3-Dicarbonyl compound, Hydroxylamine | Access to 3-unsubstituted derivatives | Requires an additional oxidation step |

Part 2: Therapeutic Applications and Biological Evaluation

The benzisoxazole scaffold is a privileged structure precisely because its derivatives exhibit a vast array of pharmacological activities.[1][4] This versatility stems from its ability to present appended functional groups in specific three-dimensional orientations, allowing for potent and selective interactions with diverse biological targets.

Antipsychotic Activity: D₂/5-HT₂ₐ Receptor Antagonism

Perhaps the most well-known application of benzisoxazole derivatives is in the treatment of psychosis.[2] Atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone are all based on a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[2][5]

Mechanism of Action: Their therapeutic efficacy is primarily attributed to a potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5] A higher affinity for the 5-HT₂ₐ receptor relative to the D₂ receptor is a hallmark of atypical antipsychotics, believed to be responsible for their improved side-effect profile (i.e., lower incidence of extrapyramidal symptoms) compared to older, "typical" antipsychotics.[2][5]

Caption: Dual-receptor antagonism mechanism for antipsychotic benzisoxazoles.

Anticancer Activity

Numerous studies have demonstrated the potential of novel benzisoxazole derivatives as anticancer agents.[1][6] Their mechanisms are diverse and can include the inhibition of key signaling enzymes or the induction of apoptosis. For example, certain derivatives have shown potent antiproliferative activity against human colon cancer (HT-29), breast cancer (MCF-7), and acute myeloid leukemia (AML) cell lines.[1][6] A compound designated PTB, a 1,2,3-triazole tethered benzisoxazole, was found to have an IC₅₀ of 2 µM against MV4-11 AML cells by inducing apoptosis and inhibiting histone deacetylases (HDACs).[6]

Other Key Therapeutic Areas

The therapeutic potential of this scaffold extends to many other areas:

-

Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE, making them suitable candidates for the palliative treatment of Alzheimer's Disease.[7][8]

-

Antimicrobial Activity: Derivatives bearing electron-withdrawing groups like fluorine or chlorine have shown significant antibacterial and antifungal properties.[1][9]

-

Anti-inflammatory & Analgesic: The scaffold has been explored for its ability to modulate inflammatory pathways.[4][10]

-

Anticonvulsant Activity: The drug Zonisamide is a classic example of a benzisoxazole derivative used in the treatment of epilepsy.[1]

| Therapeutic Area | Example Target / Mechanism | Representative Cell Lines / Assays |

| Antipsychotic | Dopamine D₂ / Serotonin 5-HT₂ₐ receptor antagonism[5] | Radioligand binding assays, animal models of psychosis[1] |

| Anticancer | HDAC inhibition, Apoptosis induction[6] | MTT assay on HeLa, HT-29, MCF-7, MV4-11 cells[1][6] |

| Alzheimer's Disease | Acetylcholinesterase (AChE) inhibition[8] | Ellman's assay for AChE activity, passive avoidance models[8] |

| Antimicrobial | Bacterial cell wall synthesis / Fungal ergosterol synthesis | MIC determination against E. coli, S. aureus, C. albicans[9] |

| Anti-inflammatory | COX/LOX inhibition, Cytokine modulation[10][11] | Lipoxygenase inhibition assays, carrageenan-induced paw edema[12] |

Part 3: Experimental Protocols for Drug Discovery

Scientific integrity demands reproducibility. The following protocols are presented as self-validating systems, with built-in controls and clear, actionable steps.

Protocol 1: Synthesis of a 3-Aryl-1,2-Benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from methodologies that utilize in situ generation of reactive intermediates.[3]

Objective: To synthesize 3-phenyl-1,2-benzisoxazole.

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne precursor)

-

N-hydroxybenzimidoyl chloride (Nitrile oxide precursor)

-

Cesium Fluoride (CsF), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryne precursor (1.0 mmol) and the nitrile oxide precursor (1.2 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes.

-

Solvent Addition: Add anhydrous acetonitrile (20 mL) via syringe.

-

Initiation: Add anhydrous CsF (2.5 mmol) to the stirred solution in one portion. Causality Note: CsF acts as both the fluoride source to trigger aryne formation and the base to generate the nitrile oxide from the hydroximoyl chloride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-phenyl-1,2-benzisoxazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

Objective: To determine the cytotoxic effect (IC₅₀) of a novel benzisoxazole derivative on the HT-29 human colon cancer cell line.

Materials:

-

HT-29 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test benzisoxazole derivative, dissolved in DMSO to a 10 mM stock

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM). The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.

-

Controls: Include "vehicle control" wells (cells treated with medium containing 0.5% DMSO) and "blank" wells (medium only).

-

Incubation: Remove the old medium from the wells and add 100 µL of the respective compound dilutions or control medium. Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Expert Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The benzisoxazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and wide-ranging biological activities ensure that it will remain a focal point for drug discovery efforts for years to come.[1] Future research will likely focus on developing derivatives with even greater selectivity for their targets, thereby improving efficacy and reducing off-target side effects. The conjugation of the benzisoxazole core with other pharmacophores to create hybrid molecules with dual-action mechanisms is also a promising avenue for tackling complex diseases like cancer and neurodegenerative disorders.[9] As our understanding of disease biology deepens, the rational design of novel benzisoxazole derivatives will continue to yield next-generation therapeutics that address unmet medical needs.

References

-

Gundla, R., & V, S. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(48), 30239-30263. Available at: [Link]

-

Kiran, K. R., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-25. Available at: [Link]

-

Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]

-

Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. Available at: [Link]

-

Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Temple, D. L., et al. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045-1050. Available at: [Link]

-

Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. Available at: [Link]

-

Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Available at: [Link]

-

Dvornik, S., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(10), 2262-2265. Available at: [Link]

-

Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-864. Available at: [Link]

-

Basappa, et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6075-6083. Available at: [Link]

-

Shivaprasad, C. M., et al. (2013). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 4(4), 402-407. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6548. Available at: [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]

"mechanism of action of nitro-containing heterocyclic compounds"

An In-Depth Technical Guide to the Mechanism of Action of Nitro-Containing Heterocyclic Compounds

Introduction

Nitro-containing heterocyclic compounds represent a crucial class of therapeutic agents with a broad spectrum of activity against anaerobic bacteria, protozoa, and even hypoxic cancer cells.[1][2] Prominent members of this group include 5-nitroimidazoles like metronidazole and benznidazole, and 5-nitrofurans such as nitrofurantoin.[1][3] The unifying principle governing their biological activity is not their inherent structure, but their identity as prodrugs.[4] Their potent cytotoxicity is unlocked only upon the reductive activation of the nitro (NO₂) group within the target cell, a process intricately linked to the cellular redox environment. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these compounds, from their selective activation to the downstream cascade of macromolecular damage, offering insights for researchers and professionals in drug development.

The Core Paradigm: Selective Reductive Bioactivation

The therapeutic efficacy and selective toxicity of nitro-heterocyclic compounds are fundamentally dependent on the enzymatic reduction of their nitro group.[4][5] This process is highly favored in the low-redox-potential environments characteristic of anaerobic organisms or the hypoxic cores of solid tumors.[4][6] In contrast, the presence of molecular oxygen in healthy aerobic cells can intercept the activation process, providing a key basis for the drugs' selectivity.

The Enzymatic Machinery

Activation is not a spontaneous event but is catalyzed by a range of reductase enzymes. The specific enzymes involved can differ between classes of nitro-heterocyclic compounds and target organisms.

-

Nitroreductases (NTRs): These are the primary activators for nitrofurans.[7] Bacterial NTRs, typically flavoproteins, catalyze the reduction of the nitro group to generate reactive intermediates.[8] Trypanosomal type I nitroreductases are critical for activating benznidazole in T. cruzi.[9]

-

Low-Redox-Potential Electron Transfer Proteins: Nitroimidazoles, in particular, are efficiently reduced by proteins with highly negative redox potentials, such as ferredoxin and flavodoxin, which are key components of the electron transport chain in anaerobic microbes.[7]

The Futile Cycle of Redox Activation

The selective toxicity of these compounds is elegantly explained by the concept of "futile cycling" in the presence of oxygen.

-

One-Electron Reduction: In an anaerobic environment, a reductase enzyme donates a single electron to the nitro-heterocyclic compound (R-NO₂), forming a nitro radical anion (R-NO₂⁻•).[5]

-

Generation of Cytotoxic Species: This highly reactive radical anion can undergo further reduction steps, ultimately leading to the formation of cytotoxic species like nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are responsible for cellular damage.

-

Oxygen-Mediated Interception: In an aerobic environment, the process is short-circuited. The nitro radical anion (R-NO₂⁻•) rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent prodrug (R-NO₂) and producing a superoxide radical (O₂⁻•). This futile cycle prevents the accumulation of cytotoxic nitro-reduction products while simultaneously inducing oxidative stress through the generation of reactive oxygen species (ROS).

Molecular Mechanisms of Cytotoxicity

Once activated, the generated reactive intermediates wreak havoc within the cell by targeting critical macromolecules. The broad-based nature of this attack is a key reason for the low incidence of acquired resistance to some of these drugs.[8]

DNA as a Primary Target

The most extensively documented mechanism of cytotoxicity is the induction of severe DNA damage.[10] Reactive metabolites generated from the reduction of nitro-heterocyclic compounds directly interact with DNA, leading to a variety of lesions:

-

Strand Breaks: The compounds cause both single- and double-strand breaks in the DNA backbone, which can be lethal if not repaired.[5][11]

-

Inhibition of DNA Synthesis: The presence of DNA adducts and strand breaks physically obstructs the replication machinery, leading to an inhibition of DNA synthesis and cell proliferation.[11]

-

Base Modifications: Oxidative damage to DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, can occur, leading to mutations.[12]

This profound genotoxic effect triggers the cell's DNA damage response pathways, and if the damage is too extensive, it culminates in apoptosis or cell death.

Damage to Other Cellular Components

While DNA is a primary target, the reactive intermediates are not exclusively specific to nucleic acids. They can also damage:

-

Ribosomal Proteins: Nitrofurans, in particular, are known to attack ribosomal proteins, thereby inhibiting protein synthesis.[8]

-

Metabolic Enzymes: Key enzymes involved in cellular respiration and pyruvate metabolism are also susceptible to inactivation, disrupting the cell's energy production.[8]

-

Cellular Organelles: In protozoa such as Trichomonas, nitroimidazoles have been shown to disrupt hydrogenosomes, which are organelles involved in energy metabolism.[13]

Comparative Analysis: Nitroimidazoles vs. Nitrofurans

While sharing the core principle of reductive activation, the two major classes of nitro-heterocyclic drugs exhibit nuances in their activation pathways and primary applications.

| Feature | Nitroimidazoles (e.g., Metronidazole) | Nitrofurans (e.g., Nitrofurantoin) |

| Primary Activating System | Low-redox-potential proteins (Ferredoxin, Flavodoxin)[7] | Nitroreductases (NTRs)[7] |

| Oxygen Sensitivity | Highly sensitive; activation is significantly inhibited by O₂ | Less sensitive; can be active against some microaerophilic and aerobic bacteria[6] |

| Primary Clinical Use | Anaerobic bacterial and protozoal infections (e.g., Giardia, Trichomonas)[1][2] | Uncomplicated urinary tract infections (UTIs)[14][15] |

| Mechanism Breadth | Primarily targets DNA through short-lived reduction products[5] | Broadly targets DNA, ribosomal proteins, and metabolic enzymes[8][16] |

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of novel nitro-heterocyclic compounds requires a robust set of experimental protocols. The following are foundational assays for any research program in this field.

Experimental Protocol 1: In Vitro Nitroreductase Activity Assay (Spectrophotometric)

This protocol describes a self-validating system to quantify the enzymatic reduction of a nitro-compound by monitoring the consumption of the electron donor, NADH. The causality is direct: a decrease in NADH absorbance is proportional to the rate of nitroreductase-catalyzed reduction of the test compound.

Objective: To determine if a nitro-heterocyclic compound is a substrate for a given nitroreductase enzyme.

Principle: Nitroreductases utilize NADH or NADPH as a cofactor to reduce the nitro group. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at 340 nm (or 370 nm), which can be monitored over time to determine the reaction rate.[17]

Materials:

-

Purified nitroreductase enzyme (e.g., E. coli NfsB)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Test nitro-heterocyclic compound

-

Phosphate-buffered saline (PBS) or Tris buffer (pH 7.4)

-

UV/Vis spectrophotometer with kinetic measurement capabilities

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the nitroreductase enzyme in cold buffer.

-

Prepare a fresh stock solution of NADH in buffer (e.g., 10 mM).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the reaction buffer.

-

-

Reaction Setup:

-

Baseline Measurement:

-

Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline. This controls for any non-enzymatic degradation of NADH.

-

-

Initiation of Reaction:

-

Add 50 µL of the enzyme solution (final concentration ~0.1 µM) to the cuvette.[17]

-

Immediately mix by inversion and start the kinetic measurement.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).

-

-

Controls (for a self-validating system):

-

No Enzyme Control: A reaction mixture without the nitroreductase to ensure the test compound doesn't degrade NADH on its own.

-

No Substrate Control: A reaction mixture with the enzyme and NADH but without the test compound to measure the enzyme's intrinsic NADH oxidase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

-

Experimental Protocol 2: Assessment of Cellular DNA Damage by Alkaline Elution

This protocol provides a method to quantify DNA strand breaks, a primary consequence of nitro-heterocyclic drug action. The causality is that smaller DNA fragments (resulting from drug-induced breaks) will pass through the filter more rapidly under denaturing alkaline conditions.

Objective: To measure the extent of DNA single-strand breaks in cells treated with a nitro-heterocyclic compound.

Principle: The alkaline elution technique separates DNA molecules based on their size.[18] Cells are lysed on a filter, and the DNA is denatured and slowly eluted with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands; thus, a higher rate of elution indicates more strand breaks.[18]

Materials:

-

Cultured cells (e.g., bacterial or mammalian)

-

Test nitro-heterocyclic compound

-

Lysis solution (e.g., containing SDS and proteinase K)

-

Alkaline elution buffer (pH ~12)

-

Polyvinylchloride or polycarbonate filters (2.0 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

DNA-binding fluorescent dye (e.g., Hoechst 33258)

-

Fluorometer

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of the test compound for a specified duration. Include an untreated control. To study the effect of hypoxia, incubate treated cells in a hypoxic chamber.

-

-

Cell Loading:

-

After treatment, harvest the cells and resuspend them in a cold buffer.

-

Carefully load a known number of cells onto the filter held in a filter holder.

-

-

Lysis:

-

Gently pump the lysis solution through the filter to lyse the cells, leaving the nuclear DNA trapped on the filter.

-

-

Elution:

-

Pump the alkaline elution buffer through the filter at a slow, constant rate (e.g., 0.05 mL/min).

-

Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for several hours using a fraction collector.

-

-

DNA Quantification:

-

Quantify the amount of DNA in each collected fraction and the amount of DNA remaining on the filter using a sensitive fluorescent dye.

-

-

Data Analysis:

-

Plot the fraction of DNA eluted versus time for each treatment condition.

-

An increase in the elution rate compared to the untreated control indicates the presence of DNA strand breaks. The results can be quantified by comparing the elution slopes.

-

Conclusion and Future Perspectives

The mechanism of action of nitro-containing heterocyclic compounds is a compelling example of targeted bioactivation. Their efficacy hinges on the reductive transformation of a chemically inert nitro group into a highly reactive cytotoxic agent within the unique low-oxygen environment of specific pathogens or tumors. The primary downstream effect is catastrophic DNA damage, supplemented by the disruption of other vital cellular processes. Understanding this detailed mechanism is not merely an academic exercise; it is fundamental to overcoming clinical challenges such as drug resistance, which often arises from decreased activity of the necessary activating enzymes.[7] Future research in this field will undoubtedly focus on the rational design of novel nitro-heterocyclic agents with enhanced selectivity, improved activation kinetics by specific reductases, and the ability to circumvent known resistance mechanisms, ensuring their continued relevance in the fight against infectious diseases and cancer.

References

-

Kulshrestha, A., et al. (2013). Resistance to the nitroheterocyclic drugs. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. Available at: [Link]

-

Robbiano, L., et al. (1991). DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells. PubMed. Available at: [Link]

-

Tariq, M. A., & Kizilbash, N. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Hof, H., et al. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. PubMed. Available at: [Link]

-

Zielonka, J., et al. (2017). Detection and Characterization of Reactive Oxygen and Nitrogen Species in Biological Systems by Monitoring Species-Specific Products. PubMed Central. Available at: [Link]

-

Tocher, J. H. (1997). Reductive activation of nitroheterocyclic compounds. PubMed. Available at: [Link]

-

Smith, M. P., et al. (2015). Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes. PMC - PubMed Central. Available at: [Link]

-

Meingassner, J. G., & Mieth, H. (1976). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. Available at: [Link]

-

Chapman, J. D., et al. (1983). Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. PubMed. Available at: [Link]

-

Bawa, S., & Kumar, S. (2013). Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. PubMed. Available at: [Link]

-

Sheng, Y., et al. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. MDPI. Available at: [Link]

-

Dikalov, S. I., et al. (2011). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research - American Heart Association Journals. Available at: [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. Available at: [Link]

-

Hof, H., et al. (1986). Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria. PMC - NIH. Available at: [Link]

-

Yin, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. Available at: [Link]

-

Thomas, D. D., et al. (2002). Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. American Physiological Society Journal. Available at: [Link]

-

Dömling, A., & Soroush, S. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

-

Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge - Lecturio. Available at: [Link]

-

Marchiani, S., et al. (2024). Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. MDPI. Available at: [Link]

-

Impactfactor. (2023). An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Kim, T., et al. (2024). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. PMC. Available at: [Link]

-

Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. ResearchGate. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

ResearchGate. (2022). Methods to Detect Nitric Oxide and Reactive Nitrogen Species in Biological Sample. ResearchGate. Available at: [Link]

-

Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. PubMed. Available at: [Link]

-

WikiLectures. (2022). Nitroimidazole antibiotics. WikiLectures. Available at: [Link]

-

Ohta, T., et al. (1999). Nonenzymatic reduction of nitro derivative of a heterocyclic amine IQ by NADH and Cu(II) leads to oxidative DNA damage. PubMed. Available at: [Link]

-

McOsker, C. C., & Amos, P. M. (1990). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy - Oxford Academic. Available at: [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

ResearchGate. (2023). Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. Available at: [Link]

-

Russo, S. (2024). Exploration and engineering of a nitroreductase for sustainable pharmaceutical synthesis. the University of Groningen research portal. Available at: [Link]

-

Mayo Clinic. (2023). Nitrofurantoin (oral route). Mayo Clinic. Available at: [Link]

-

Williams, L. S., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

-

Nikam, Y. (2021). Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing. Available at: [Link]

-

Lukoyanova, O., et al. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). DNA. Wikipedia. Available at: [Link]

-

Frontiers. (2022). The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. Frontiers. Available at: [Link]

-

Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 4. Reductive activation of nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to the nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonenzymatic reduction of nitro derivative of a heterocyclic amine IQ by NADH and Cu(II) leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Nitrofurantoin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 16. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 17. mdpi.com [mdpi.com]

- 18. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating 5-Nitro-3-carboxybenzisoxazole in Cancer Cell Lines

Introduction: The Rationale for Investigating Novel Nitro-aromatic Compounds in Oncology

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel chemical entities that can overcome the challenges of drug resistance and off-target toxicity. Among the diverse scaffolds explored in medicinal chemistry, nitro-aromatic compounds have garnered significant interest. The electron-withdrawing nature of the nitro group can confer unique biological activities, including antimicrobial and anticancer properties.[1] The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is another privileged structure in drug discovery, known for its presence in a variety of biologically active molecules.[2] The convergence of these two motifs in 5-Nitro-3-carboxybenzisoxazole presents a compelling case for its investigation as a potential anticancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-3-carboxybenzisoxazole in cancer cell line studies. It outlines detailed protocols for evaluating its cytotoxic and apoptotic effects, and provides a framework for elucidating its potential mechanism of action. While direct studies on 5-Nitro-3-carboxybenzisoxazole are emerging, the principles and methodologies described herein are grounded in established practices for the preclinical evaluation of novel anticancer compounds.

Postulated Mechanism of Action: Induction of Apoptosis through Cellular Stress Pathways

While the precise mechanism of 5-Nitro-3-carboxybenzisoxazole is yet to be fully elucidated, related nitro-aromatic compounds have been shown to induce cancer cell death through a variety of mechanisms. A plausible hypothesis is that 5-Nitro-3-carboxybenzisoxazole, like other nitro-containing molecules, may undergo metabolic reduction within the cell, leading to the generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can disrupt mitochondrial function and trigger the intrinsic apoptotic pathway.

Furthermore, some nitro-benzoxadiazole derivatives have been demonstrated to act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells and implicated in drug resistance.[4] Inhibition of GSTs can lead to the accumulation of toxic metabolites and further contribute to cellular stress, ultimately culminating in apoptosis.[4]

A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[5] Specifically, the activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[5] Therefore, a central focus of the initial investigation into the anticancer activity of 5-Nitro-3-carboxybenzisoxazole should be its ability to induce caspase-mediated apoptosis.

Caption: Postulated mechanism of 5-Nitro-3-carboxybenzisoxazole-induced apoptosis.

Experimental Protocols

I. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

A. Materials:

-

Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

5-Nitro-3-carboxybenzisoxazole (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

B. Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7][8]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 5-Nitro-3-carboxybenzisoxazole in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Incubate for an additional 2-4 hours at room temperature in the dark.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[6][7]

C. Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Caption: Workflow for the MTT cell viability assay.

II. Detection of Apoptosis via Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, as a direct measure of apoptosis.[10] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[10]

A. Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5-Nitro-3-carboxybenzisoxazole

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

White-walled 96-well plates

-

Luminometer

B. Protocol:

-

Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.

-

Incubate for 24 hours.

-

Treat cells with 5-Nitro-3-carboxybenzisoxazole at concentrations around the IC50 value determined from the MTT assay.

-

Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 30 seconds to 2 minutes.

-

Incubate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

C. Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change in caspase activity relative to the vehicle-treated control.

III. Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[11] In the context of apoptosis, it can be used to visualize the cleavage of key proteins, such as PARP (poly(ADP-ribose) polymerase) and caspases themselves.[5]

A. Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5-Nitro-3-carboxybenzisoxazole

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

B. Protocol:

-

Seed cells in 6-well plates and treat with 5-Nitro-3-carboxybenzisoxazole as described for the caspase activity assay.

-

Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[12]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.[12]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

C. Data Analysis: The intensity of the bands corresponding to the cleaved forms of PARP and caspase-3 should increase with treatment. β-actin is typically used as a loading control to ensure equal protein loading across lanes.

Data Presentation

Table 1: Hypothetical IC50 Values of 5-Nitro-3-carboxybenzisoxazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 25.8 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 18.9 ± 2.8 |

| PC-3 | Prostate Adenocarcinoma | 32.4 ± 4.1 |

| HeLa | Cervical Adenocarcinoma | 21.7 ± 3.0 |

Table 2: Hypothetical Caspase-3/7 Activity in MCF-7 Cells Treated with 5-Nitro-3-carboxybenzisoxazole for 12 hours

| Treatment | Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |

| Vehicle Control | - | 1.0 ± 0.1 |

| 5-Nitro-3-carboxybenzisoxazole | 10 | 2.5 ± 0.3 |

| 5-Nitro-3-carboxybenzisoxazole | 20 | 4.8 ± 0.5 |

| 5-Nitro-3-carboxybenzisoxazole | 40 | 8.2 ± 0.9 |

Conclusion and Future Directions

The protocols and framework outlined in this application note provide a robust starting point for the investigation of 5-Nitro-3-carboxybenzisoxazole as a potential anticancer agent. The initial assessment of cytotoxicity across a panel of cancer cell lines, followed by the specific evaluation of apoptotic markers, will offer critical insights into its biological activity. Positive results from these initial screens would warrant further investigation into the upstream signaling pathways involved, such as the role of specific Bcl-2 family members and the extent of mitochondrial membrane depolarization. Ultimately, a thorough understanding of the mechanism of action of 5-Nitro-3-carboxybenzisoxazole will be crucial for its potential development as a novel cancer therapeutic.

References

- Ricci, G., Turella, P., Cerella, C., Filomeni, G., Bullo, A., De Maria, F., ... & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Cancer research, 65(9), 3751-3761.

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

- Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., Kachaeva, M. V., Kobzar, O. L., Vovk, A. I., & Brovarets, V. S. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 18(2), 24-33.

- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.

- Wang, Y., Li, Y., Yang, X., Song, B., & Chen, Z. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+ 2] cycloaddition. RSC advances, 12(43), 28246-28250.

- Rouf, A., Taneja, S. C., & Lattoo, S. K. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 10(4), 217-220.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.

-

MDPI. (2022). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Hassan, A. S., El-Naggar, A. M., Ali, M. M., & El-Damasy, A. K. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 1-20.

- Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.

- Al-Fatlawi, A. A., Ibrahim, B. F., & Al-Bahrani, H. F. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 441-450.

-

ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

- Chen, Z. L., Li, Y. L., Wang, Y. J., & Zhu, H. L. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & medicinal chemistry, 22(7), 2263-2270.

- Hsu, C. H., Stedeford, T., Okochi-Takada, E., Ushijima, T., Noguchi, H., Muro-Cacho, C. M., ... & Banasik, M. (2007). Framework analysis for the carcinogenic mode of action of nitrobenzene. Journal of environmental science and health, Part C, 25(2), 155-184.

- Le, T. D., & Le, L. (2018). Determination of Caspase Activation by Western Blot. In Caspases (pp. 47-56). Humana Press, New York, NY.

-

Sacher, A. (2022, August 9). Mechanism of action of the novel KRASG12C inhibitor GDC-6036 [Video]. YouTube. [Link]

- Rivera-Serrano, E. E., Ortiz-Soto, G., Meléndez-González, M., & Sanabria-Ríos, D. J. (2018). Novel Nitrobenzazolo [3, 2-a] quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. International journal of molecular sciences, 19(11), 3508.

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667.

- Kumar, S., & Kumar, R. (2018). Caspase Protocols in Mice. In Caspases (pp. 1-13). Humana Press, New York, NY.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Reaction Biology. (2022). Caspase-3 Activation Assay. Retrieved from [Link]

- Al-Ostath, A. I., Ghabo, N. A., El-Faham, A., & de la Torre, B. G. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 13(1), 1-13.

- Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

- National Center for Biotechnology Information. (2013). Assay Guidance Manual.

- Zhang, Y., Li, J., & Zhang, W. (2021). 1, 2, 3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in pharmacology, 12, 696587.

- Martínez, A., & Rodríguez-Sosa, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.

- Kaczor, A. A., Płaziński, W., & Wujec, M. (2020).

- de Oliveira, C. B., de Souza, A. M. T., & de Almeida, M. V. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & medicinal chemistry, 14(15), 5146-5153.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Framework analysis for the carcinogenic mode of action of nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]